Cas no 149715-73-1 (5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-2-isothiocyanato-5-methyl-, (5R)- (9CI))

5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-2-isothiocyanato-5-methyl-, (5R)- (9CI) structure
149715-73-1 structure
Product name:5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-2-isothiocyanato-5-methyl-, (5R)- (9CI)
CAS No:149715-73-1
MF:C17H14N2S
MW:278.371462345123
CID:152096
PubChem ID:192452

5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-2-isothiocyanato-5-methyl-, (5R)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-2-isothiocyanato-5-methyl-, (5R)- (9CI)
    • 5h-dibenzo[a,d]cyclohepten-5,10-imine, 10,11-dihydro-2-isothiocyanato-5-methyl-
    • 2-isothiocyanato-5-methyl-10,11-dihydro-5H-5,10-epiminodibenzo[a,d][7]annulene
    • 2-Isothiocyanato-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine
    • 2-Ncs-dizocilpine
    • MK-801 2-isothiocyanate
    • 149715-73-1
    • 5-isothiocyanato-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene
    • DTXSID30933711
    • Inchi: InChI=1S/C17H14N2S/c1-17-14-7-6-12(18-10-20)8-11(14)9-16(19-17)13-4-2-3-5-15(13)17/h2-8,16,19H,9H2,1H3
    • InChI Key: SAPCJZOHSAJPDX-UHFFFAOYSA-N
    • SMILES: S=C=NC1C=CC2C3(NC(CC=2C=1)C1=CC=CC=C31)C

Computed Properties

  • Exact Mass: 278.08776963g/mol
  • Monoisotopic Mass: 278.08776963g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 444
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 56.5Ų

5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-2-isothiocyanato-5-methyl-, (5R)- (9CI) Related Literature

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